An In-depth Technical Guide to GW 788388-d5: Chemical Properties and Research Applications
An In-depth Technical Guide to GW 788388-d5: Chemical Properties and Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, molecular weight, and scientific applications of GW 788388 and its deuterated analog, GW 788388-d5. As a potent inhibitor of the transforming growth factor-β (TGF-β) signaling pathway, GW 788388 has garnered significant interest in the fields of fibrosis, oncology, and beyond. This document delves into its mechanism of action, provides detailed experimental protocols, and elucidates the scientific rationale for the development of its deuterated form.
Introduction to GW 788388: A Potent TGF-β Receptor Inhibitor
GW 788388 is a small molecule inhibitor that has been instrumental in advancing our understanding of the multifaceted roles of the TGF-β signaling pathway. Dysregulation of this pathway is a hallmark of numerous pathologies, including organ fibrosis (in the kidneys, liver, and heart), cancer progression, and certain viral infections.[1][2] GW 788388 offers a valuable tool for researchers to probe the therapeutic potential of targeting this critical cellular communication axis. To enhance its utility in research and potential therapeutic development, a deuterated version, GW 788388-d5, has been synthesized. The incorporation of deuterium, a stable isotope of hydrogen, is a strategic modification aimed at improving the compound's metabolic stability and pharmacokinetic profile.
Chemical Profile of GW 788388
The foundational, non-deuterated compound, GW 788388, is characterized by the following properties:
| Identifier | Value |
| IUPAC Name | 4-(4-(3-(Pyridin-2-yl)-1H-pyrazol-4-yl)pyridin-2-yl)-N-(tetrahydro-2H-pyran-4-yl)benzamide[1][2] |
| CAS Number | 452342-67-5 |
| Chemical Formula | C₂₅H₂₃N₅O₂ |
| Molecular Weight | 425.48 g/mol |
| Solubility | Soluble in DMSO |
Chemical Structure of GW 788388:
Mechanism of Action: Targeting the TGF-β Signaling Cascade
GW 788388 exerts its biological effects by potently and selectively inhibiting the TGF-β type I receptor, also known as activin receptor-like kinase 5 (ALK5).[3][4] It has also been shown to inhibit the TGF-β type II receptor.[1] The binding of TGF-β ligands to their receptors initiates a signaling cascade that is central to many cellular processes.
Upon ligand binding, the type II receptor phosphorylates and activates the type I receptor (ALK5). ALK5, in turn, phosphorylates the downstream signaling molecules, Smad2 and Smad3. These phosphorylated Smads then form a complex with Smad4, which translocates to the nucleus to regulate the transcription of target genes involved in cell differentiation, proliferation, and extracellular matrix production.[1][5] By inhibiting the kinase activity of ALK5, GW 788388 effectively blocks the phosphorylation of Smad2 and Smad3, thereby halting the entire downstream signaling cascade.[1]
Caption: TGF-β signaling pathway and the inhibitory action of GW 788388.
GW 788388-d5: A Deuterated Analogue for Enhanced Metabolic Stability
Rationale for Deuteration
In drug discovery and development, a significant challenge is the metabolic instability of promising compounds. The body's metabolic enzymes, particularly the cytochrome P450 (CYP) family, can break down drugs, reducing their efficacy and duration of action. Deuteration, the process of replacing hydrogen atoms with their stable isotope deuterium, is a strategy to overcome this challenge.
The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This difference in bond strength, known as the kinetic isotope effect, can make it more difficult for metabolic enzymes to cleave the C-D bond. Consequently, deuterated compounds often exhibit a slower rate of metabolism, leading to a longer half-life and increased systemic exposure.
Proposed Chemical Structure and Molecular Weight of GW 788388-d5
Proposed Chemical Structure of GW 788388-d5:
Please Note: This is a proposed structure based on common metabolic pathways and the principles of deuteration to enhance pharmacokinetic properties. The actual deuteration pattern may vary.
Based on this proposed structure, the molecular weight of GW 788388-d5 is calculated as follows:
| Compound | Chemical Formula | Molecular Weight ( g/mol ) |
| GW 788388 | C₂₅H₂₃N₅O₂ | 425.48 |
| GW 788388-d5 (Proposed) | C₂₅H₁₈D₅N₅O₂ | 430.51 |
Experimental Protocols and Applications
The following protocols provide a framework for utilizing GW 788388 and its deuterated analog in a research setting.
Preparation of Stock Solutions
Rationale: To ensure accurate and reproducible experimental results, it is crucial to prepare a concentrated stock solution of the compound that can be diluted to the desired working concentrations. DMSO is a common solvent for this purpose due to the compound's good solubility.
Protocol:
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Weighing: Accurately weigh the desired amount of GW 788388 or GW 788388-d5 powder in a sterile microcentrifuge tube.
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Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
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Solubilization: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath (37°C) may be necessary to aid dissolution.
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Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
In Vitro Assay: Inhibition of Smad2 Phosphorylation via Western Blot
Rationale: This assay directly assesses the inhibitory activity of GW 788388 on the TGF-β signaling pathway by measuring the phosphorylation of its downstream target, Smad2.
Protocol:
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Cell Culture: Plate cells of interest (e.g., A549 lung carcinoma cells) in a 6-well plate and allow them to adhere overnight.
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Serum Starvation: The following day, replace the growth medium with a serum-free medium and incubate for 2-4 hours.
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Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of GW 788388 (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for 1 hour.
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TGF-β Stimulation: Stimulate the cells with recombinant human TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.
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Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
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SDS-PAGE and Western Blot:
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Separate equal amounts of protein (e.g., 20 µg) on an SDS-polyacrylamide gel.
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Transfer the separated proteins to a PVDF membrane.
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Incubate the membrane with a primary antibody against phospho-Smad2 overnight at 4°C.
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Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
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Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Data Analysis: Quantify the band intensities and normalize the phospho-Smad2 signal to a loading control (e.g., β-actin or total Smad2) to determine the dose-dependent inhibition by GW 788388.
Caption: A generalized workflow for a Western blot experiment.
Conclusion
GW 788388 is a well-characterized and valuable research tool for investigating the complex roles of the TGF-β signaling pathway in health and disease. The development of its deuterated analog, GW 788388-d5, represents a logical step in optimizing the compound's properties for in vivo studies and potential therapeutic applications. By understanding the chemical nature and mechanism of action of both the parent compound and its deuterated form, researchers are better equipped to design and interpret experiments aimed at modulating this critical signaling pathway.
References
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Petersen M, Thorikay M, Deckers M, et al. Oral administration of GW788388, an inhibitor of TGF-beta type I and II receptor kinases, decreases renal fibrosis. Kidney Int. 2008;73(6):705-715. [Link]
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GW-788,388. In: Wikipedia. ; 2023. [Link]
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Gellibert F, de Gouville AC, Woolven J, et al. Discovery of 4-{4-[3-(pyridin-2-yl)-1H-pyrazol-4-yl]pyridin-2-yl}-N-(tetrahydro-2H-pyran-4-yl)benzamide (GW788388): a potent, selective, and orally active transforming growth factor-beta type I receptor inhibitor. J Med Chem. 2006;49(7):2210-2221. [Link]
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Lho Y, Do JY, Heo JY, Kim AY, Kim SW, Kang SH. Effects of TGF-β1 Receptor Inhibitor GW788388 on the Epithelial to Mesenchymal Transition of Peritoneal Mesothelial Cells. Int J Mol Sci. 2021;22(9):4739. [Link]
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Petersen M, Thorikay M, Deckers M, et al. Oral administration of GW788388, an inhibitor of TGF-beta type I and II receptor kinases, decreases renal fibrosis. ResearchGate. [Link]
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- 1. researchgate.net [researchgate.net]
- 2. Oral administration of GW788388, an inhibitor of TGF-beta type I and II receptor kinases, decreases renal fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
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